A Spectroscopic Guide to 3-Chloro-5-(trifluoromethyl)cinnamic Acid: Elucidating Structure and Purity
A Spectroscopic Guide to 3-Chloro-5-(trifluoromethyl)cinnamic Acid: Elucidating Structure and Purity
This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-(trifluoromethyl)cinnamic acid, a compound of interest in pharmaceutical and materials science research. As a substituted cinnamic acid derivative, its molecular structure, characterized by the presence of both chloro and trifluoromethyl functionalities, gives rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from analogous structures.
Introduction: The Significance of Spectroscopic Analysis
3-Chloro-5-(trifluoromethyl)cinnamic acid belongs to a class of compounds whose biological and chemical properties are profoundly influenced by the nature and position of substituents on the aromatic ring.[1] The electron-withdrawing properties of both the chlorine atom and the trifluoromethyl group can significantly impact the electronic distribution within the molecule, influencing its reactivity, binding affinity to biological targets, and material characteristics.[2]
Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to achieve this. NMR spectroscopy reveals the detailed carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.
This guide will delve into the expected spectral features of 3-Chloro-5-(trifluoromethyl)cinnamic acid, providing a robust framework for its characterization.
Experimental Protocols for Spectral Data Acquisition
The following are detailed, best-practice methodologies for acquiring high-quality NMR, IR, and MS spectra of 3-Chloro-5-(trifluoromethyl)cinnamic acid. These protocols are designed to be self-validating by ensuring instrument calibration and appropriate sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the cornerstone of molecular structure determination. For 3-Chloro-5-(trifluoromethyl)cinnamic acid, ¹H and ¹³C NMR will be pivotal in confirming the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid moiety.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize them well and the acidic proton is often observed.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Workflow:
Caption: A streamlined workflow for acquiring high-quality NMR data.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid, alkene, aromatic ring, C-Cl, and C-F bonds.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique for generating fragments, while Electrospray Ionization (ESI) is a softer method that often provides a clear molecular ion peak.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an EI or ESI source.
Sample Preparation Protocol (for ESI-MS):
-
Solvent System: Prepare a solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Data Acquisition (Negative Ion Mode ESI):
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.
Spectral Data Interpretation and Analysis
The following sections detail the predicted spectral features of 3-Chloro-5-(trifluoromethyl)cinnamic acid. These predictions are based on the known spectroscopic behavior of cinnamic acid and the influence of its substituents.[3][4]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show signals corresponding to the vinylic, aromatic, and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| Ar-H | ~7.8 - 8.2 | Multiplet | - | 3H |
| -CH= (β to COOH) | ~7.6 - 7.8 | Doublet | ~16 | 1H |
| =CH- (α to COOH) | ~6.5 - 6.7 | Doublet | ~16 | 1H |
Causality Behind Predictions:
-
Carboxylic Acid Proton: The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift.
-
Aromatic Protons: The three protons on the substituted benzene ring will appear as a complex multiplet. The strong electron-withdrawing groups will shift these protons downfield compared to unsubstituted cinnamic acid.
-
Vinylic Protons: The two vinylic protons will appear as doublets due to their coupling to each other. A large coupling constant of approximately 16 Hz is indicative of a trans configuration of the double bond.[5] The proton beta to the carbonyl group is typically further downfield than the alpha proton.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The trifluoromethyl group will cause the carbon to which it is attached to appear as a quartet due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| -C=O | ~167 | Singlet |
| -CH= (β to COOH) | ~142 | Singlet |
| Ar-C (ipso to alkene) | ~136 | Singlet |
| Ar-C (ipso to Cl) | ~135 | Singlet |
| Ar-C (ipso to CF₃) | ~132 | Quartet |
| Ar-CH | ~125 - 130 | Singlet |
| -CF₃ | ~123 | Quartet |
| =CH- (α to COOH) | ~120 | Singlet |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a low field.[6]
-
Aromatic and Vinylic Carbons: These carbons resonate in the typical range of 120-145 ppm.
-
Trifluoromethylated Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which the CF₃ group is attached will also show a quartet with a smaller coupling constant.[7]
IR Spectrum Analysis
The IR spectrum provides a quick and effective way to identify the key functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid |
| ~1620-1640 | C=C stretch | Alkene |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1100-1350 | C-F stretch (strong) | Trifluoromethyl |
| ~700-850 | C-Cl stretch | Chloroalkane |
Causality Behind Predictions:
-
Carboxylic Acid: The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding, and the C=O stretch is a strong, sharp peak.[3][4]
-
Alkene and Aromatic: The C=C stretching vibrations for both the alkene and the aromatic ring appear in the 1450-1640 cm⁻¹ region.
-
C-F and C-Cl Bonds: The C-F stretching vibrations of a CF₃ group are typically very strong and appear in the 1100-1350 cm⁻¹ region.[8][9] The C-Cl stretch is generally weaker and appears in the fingerprint region.
Mass Spectrum Analysis
The mass spectrum will provide the molecular weight and fragmentation pattern. For 3-Chloro-5-(trifluoromethyl)cinnamic acid (C₁₀H₆ClF₃O₂), the exact mass is approximately 250.00 g/mol . The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 3-Chloro-5-(trifluoromethyl)cinnamic acid in EI-MS.
Causality Behind Predictions:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will show an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
-
Loss of Functional Groups: Common fragmentation pathways for cinnamic acids include the loss of -OH (M-17) and -COOH (M-45).[10]
-
Loss of Substituents: Fragmentation can also occur through the loss of the chlorine atom (M-35) or the trifluoromethyl group (M-69).[10]
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 3-Chloro-5-(trifluoromethyl)cinnamic acid. The predicted spectral data and interpretation provided in this guide offer a valuable resource for researchers working with this compound, enabling confident structural verification and purity assessment. The methodologies outlined ensure the acquisition of high-quality, reliable data, which is fundamental to the integrity of any scientific investigation.
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